dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3693884
CAS Number:
Molecular Formula: C20H16F3NO4S
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4RS,1'RS)-Methyl 1-Phenyl-2-piperidinoethyl 1,4-Dihydro-2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate Methanol Solvate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative containing a 2-thienyl substituent at the 4-position. The research paper focuses on its crystal structure analysis, revealing a flat boat conformation for the 4-thienyl-1,4-dihydropyridine moiety and the presence of stabilizing intermolecular hydrogen bonds. []
  • Relevance: This compound shares a core 1,4-dihydropyridine structure with dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds feature a 2-thienyl substituent at the 4-position of the dihydropyridine ring. [] The difference lies in the substituent at the 1-position and the ester groups.

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

  • Compound Description: This compound is a nifedipine analog, designed as a potential calcium channel blocker. The paper investigates its unexpected degradation products during saponification experiments. []
  • Relevance: Both this compound and dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class, known for their calcium channel blocking properties. [] They share a similar core structure, differing in the 4-aryl substituent and the ester groups.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

  • Compound Description: This compound is investigated for its antihypertensive effects and its ability to inhibit [3H]nimodipine binding to rat cardiac membrane homogenate. Research determined that the (4S)-(+)-enantiomer is the active form. [, ]
  • Relevance: This compound shares the 1,4-dihydropyridine core with dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] They differ in the 4-aryl substituent and the 1-position substituent. Both compounds highlight the importance of specific substituents and stereochemistry within the dihydropyridine scaffold for biological activity.

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride

  • Compound Description: This compound, manidipine, is a calcium channel blocker with antihypertensive activity. The paper describes the synthesis and biological evaluation of its enantiomers. The (S)-(+)-enantiomer was determined to be significantly more potent than the (R)-(-)-isomer. []
  • Relevance: Similar to dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, manidipine belongs to the 1,4-dihydropyridine class of calcium channel blockers. [] The structural variations lie in the 4-aryl substituent and the substituent at the 1-position, influencing their pharmacological profiles.

(±)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (NKY-722)

  • Compound Description: This novel water-soluble dihydropyridine derivative, NKY-722, is a potent calcium channel antagonist. The studies investigated its effects on isolated canine arteries, demonstrating its ability to relax various arteries and inhibit contractions induced by different agents. [, ]
  • Relevance: NKY-722 and dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core and showcase the versatility of this scaffold for developing calcium channel blockers. [, ] They differ in the 4-aryl group and the substituent at the 1-position, impacting their pharmacological properties.
  • Compound Description: This 1,4-dihydropyridine derivative, MN9202, is studied for its protective effects against shock induced by intestinal ischemia-reperfusion injury. The research demonstrates its ability to improve survival rates and attenuate various physiological parameters associated with the injury. [, ]
  • Relevance: MN9202 and dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same 1,4-dihydropyridine class. [, ] The main structural difference lies in the 4-aryl substituent and the ester groups, influencing their specific biological effects.

(±)-3-(Benzylmethylamino)-2,2-dimethylpropyl Methyl 4-(2-Fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Hydrochloride (TC-81)

  • Compound Description: TC-81 is a newly synthesized calcium antagonist. Studies focus on its absorption, distribution, metabolism, and excretion in rats and dogs. [, ]
  • Relevance: Both TC-81 and dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class and exhibit calcium channel blocking properties. [, ] The structural distinctions reside in the 4-aryl substituent and the substituent at the 1-position.

Properties

Product Name

dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C20H16F3NO4S

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C20H16F3NO4S/c1-27-18(25)14-10-24(13-6-3-5-12(9-13)20(21,22)23)11-15(19(26)28-2)17(14)16-7-4-8-29-16/h3-11,17H,1-2H3

InChI Key

FHWPAWRGEVSSAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.